

# N-Methylhexanamide (CAS 3418-05-1): A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *N-Methylhexanamide*

CAS No.: 3418-05-1

Cat. No.: B1216667

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**N-Methylhexanamide**, a fatty acid amide with the CAS number 3418-05-1, is a molecule of interest within the broader class of bioactive lipids. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance in the context of fatty acid amide signaling. While direct biological studies on **N-Methylhexanamide** are limited, this document extrapolates its potential roles based on the well-established activities of structurally related N-acyl-N-methylamides and fatty acid amides, which are known to modulate various physiological processes. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential and biochemical functions of **N-Methylhexanamide**.

## Chemical and Physical Properties

**N-Methylhexanamide** is a secondary amide derivative of hexanoic acid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.<sup>[1]</sup>

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO	PubChem[1]
Molecular Weight	129.20 g/mol	PubChem[1]
CAS Number	3418-05-1	PubChem[1]
IUPAC Name	N-methylhexanamide	PubChem[1]
Synonyms	N-methylcaproamide, Hexanamide, N-methyl-	PubChem[1]
Boiling Point	225.7 °C at 760 mmHg	LookChem[2]
Density	0.861 g/cm <sup>3</sup>	LookChem[2]
Flash Point	122.3 °C	LookChem[2]
LogP	2.153	LookChem[2]
Vapor Pressure	0.0854 mmHg at 25°C	LookChem[2]

## Experimental Protocols

### Synthesis of N-Methylhexanamide

A common and effective method for the synthesis of **N-methylhexanamide** is the acylation of methylamine with hexanoyl chloride. This reaction is typically performed in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

- Hexanoyl chloride
- Methylamine (solution in a suitable solvent, e.g., THF or water)
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Triethylamine or other suitable base
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for organic synthesis

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methylamine (1.1 equivalents) in the chosen anhydrous solvent.
- Cool the solution to 0 °C using an ice bath.
- Slowly add hexanoyl chloride (1.0 equivalent) dropwise to the stirred methylamine solution.
- Add a base such as triethylamine (1.2 equivalents) to the reaction mixture to scavenge the HCl produced.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **N-Methylhexanamide**.

**Caption:** General workflow for the synthesis of **N-Methylhexanamide**.

## Purification

The crude **N-Methylhexanamide** can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

- Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, acetone, or acetonitrile).
- Allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

#### Column Chromatography Protocol:

- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Pack a chromatography column with the slurry.
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
- Collect fractions and monitor by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.

## Analytical Characterization

The identity and purity of the synthesized **N-Methylhexanamide** can be confirmed using various spectroscopic techniques.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group, the methylene groups of the hexanoyl chain, and the terminal methyl group.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the N-methyl carbon, and the carbons of the aliphatic chain.<sup>[1][3]</sup>

Infrared (IR) Spectroscopy: The IR spectrum of **N-Methylhexanamide** will exhibit characteristic absorption bands for the N-H stretch, C=O stretch (amide I band), and N-H bend (amide II band) of a secondary amide.[1]

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of **N-Methylhexanamide**. The mass spectrum will show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the amide bond and the aliphatic chain.[1][4]

## Biological Activity and Potential Applications

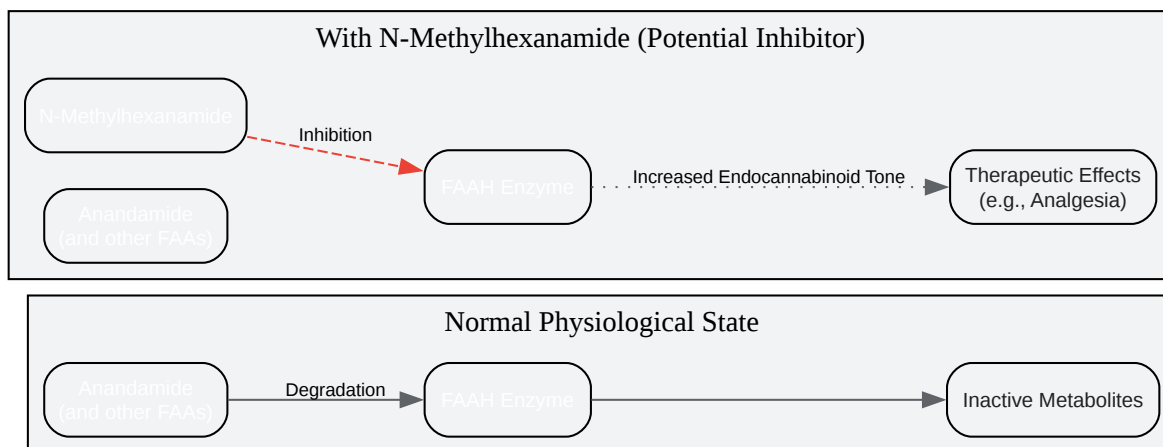
While specific biological studies on **N-Methylhexanamide** are not extensively reported in the current literature, its structural similarity to other endogenous fatty acid amides suggests potential involvement in various physiological processes. N-methylation is a common modification in drug discovery to enhance metabolic stability and membrane permeability.[5]

## Fatty Acid Amides as Signaling Molecules

Fatty acid amides are a class of lipid signaling molecules that includes the well-known endocannabinoid anandamide. These molecules are involved in a wide range of physiological processes, including pain, inflammation, sleep, and appetite. They often exert their effects by interacting with cannabinoid receptors (CB1 and CB2) and other cellular targets.

## Potential as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide and other fatty acid amides. Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which can produce therapeutic effects such as analgesia and anxiolysis. The N-methylated amide structure of **N-Methylhexanamide** makes it a candidate for investigation as a potential FAAH inhibitor.



[Click to download full resolution via product page](#)

**Caption:** Potential mechanism of action of **N-Methylhexanamide** as a FAAH inhibitor.

## Conclusion

**N-Methylhexanamide** is a readily synthesizable fatty acid amide with potential for biological activity. This technical guide provides the essential information for its preparation, purification, and characterization. While direct evidence of its biological function is currently lacking, its structural features suggest it may interact with the endocannabinoid system, particularly as a potential inhibitor of FAAH. Further research into the biological effects of **N-Methylhexanamide** is warranted to explore its potential as a pharmacological tool or a lead compound in drug discovery. This guide serves as a starting point for such investigations, providing the necessary chemical and methodological foundation.

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- [1. N-Methylhexanamide | C7H15NO | CID 439790 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. N-methylhexanamide | lookchem \[lookchem.com\]](#)
- [3. scienceopen.com \[scienceopen.com\]](#)
- [4. chem.libretexts.org \[chem.libretexts.org\]](#)
- [5. par.nsf.gov \[par.nsf.gov\]](#)
- To cite this document: BenchChem. [N-Methylhexanamide (CAS 3418-05-1): A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1216667/docs#n-methylhexanamide-cas-3418-05-1-a-comprehensive-technical-guide>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check